molecular formula C8H16ClNO3 B2495439 methyl (2S,3R)-2-(cyclopropylamino)-3-hydroxybutanoate hydrochloride CAS No. 1955473-67-2

methyl (2S,3R)-2-(cyclopropylamino)-3-hydroxybutanoate hydrochloride

Cat. No.: B2495439
CAS No.: 1955473-67-2
M. Wt: 209.67
InChI Key: WCRYVLPZSRADTC-PACXSXMQSA-N
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Description

IUPAC Nomenclature and Stereochemical Configuration Analysis

The International Union of Pure and Applied Chemistry designation for this compound reflects its complex stereochemical architecture through the systematic name methyl (2S,3R)-2-(cyclopropylamino)-3-hydroxybutanoate hydrochloride. The stereochemical descriptors (2S,3R) indicate the absolute configuration at the second and third carbon centers respectively, following the Cahn-Ingold-Prelog priority rules. The S configuration at the second carbon establishes the spatial arrangement where the cyclopropylamino group, carboxylate ester, and hydrogen substituents adopt specific three-dimensional orientations that influence both molecular interactions and biological activity. The R configuration at the third carbon positions the hydroxyl group in a complementary spatial arrangement that creates favorable intramolecular interactions while minimizing steric hindrance between adjacent functional groups.

Analysis of the stereochemical implications reveals that the (2S,3R) configuration represents one of four possible stereoisomers for this molecular framework. The specific stereochemical arrangement creates a threonine-like backbone, as evidenced by the alternative nomenclature methyl cyclopropyl-L-threoninate hydrochloride. This configuration establishes distinct conformational preferences that differentiate it from the corresponding (2R,3S), (2S,3S), and (2R,3R) isomers. The stereochemical integrity is maintained through the formation of the hydrochloride salt, which protonates the amino nitrogen without affecting the chiral centers.

The Standard International Chemical Identifier for the free base form, InChI=1S/C8H15NO3/c1-5(10)7(8(11)12-2)9-6-3-4-6/h5-7,9-10H,3-4H2,1-2H3/t5-,7+/m1/s1, encodes the complete stereochemical information including the absolute configuration markers. The corresponding InChI Key RCGUREKSXUHOKP-VDTYLAMSSA-N provides a unique identifier that distinguishes this stereoisomer from all possible alternatives. These standardized identifiers facilitate unambiguous communication in chemical databases and literature while ensuring proper stereochemical assignment in synthetic and analytical applications.

Properties

IUPAC Name

methyl (2S,3R)-2-(cyclopropylamino)-3-hydroxybutanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3.ClH/c1-5(10)7(8(11)12-2)9-6-3-4-6;/h5-7,9-10H,3-4H2,1-2H3;1H/t5-,7+;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCRYVLPZSRADTC-PACXSXMQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)OC)NC1CC1)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)OC)NC1CC1)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2S,3R)-2-(cyclopropylamino)-3-hydroxybutanoate hydrochloride typically involves the following steps:

    Formation of the cyclopropylamine: This can be achieved through the reaction of cyclopropylamine with appropriate starting materials under controlled conditions.

    Hydroxylation: Introduction of the hydroxyl group at the desired position using suitable oxidizing agents.

    Esterification: The hydroxylated intermediate is then esterified with methanol to form the methyl ester.

    Hydrochloride formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize microreactor technology to ensure precise control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl (2S,3R)-2-(cyclopropylamino)-3-hydroxybutanoate hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted amines or esters.

Scientific Research Applications

Chemical Properties and Structure

Methyl (2S,3R)-2-(cyclopropylamino)-3-hydroxybutanoate hydrochloride features a unique cyclopropylamino moiety attached to a hydroxybutanoate structure. Its molecular formula is C8H16ClNO3C_8H_{16}ClNO_3 with a molecular weight of approximately 209.67 g/mol. This structural uniqueness contributes to its potential biological activity and therapeutic applications.

Antimicrobial Properties

Preliminary studies indicate that this compound may exhibit antimicrobial properties. This suggests its potential as a candidate for developing new antibiotics or therapeutic agents against resistant bacterial strains. The compound's interactions with bacterial cell membranes and metabolic pathways warrant further investigation.

Neurological Impact

The compound's structure suggests possible interactions with neurotransmitter systems, potentially influencing neurological pathways. Research into its effects on neurotransmitter receptors could reveal applications in treating neurological disorders. Understanding these interactions is crucial for developing targeted therapies.

Pharmacokinetics and Pharmacodynamics

Understanding the pharmacokinetics (how the body absorbs, distributes, metabolizes, and excretes the compound) and pharmacodynamics (the effects of the drug on the body) is essential for evaluating its therapeutic potential. Initial findings suggest that further studies are needed to elucidate its mechanism of action, including:

  • Absorption Rates : Investigating how quickly the compound enters systemic circulation.
  • Metabolic Pathways : Identifying how the compound is metabolized in vivo.
  • Receptor Binding Studies : Exploring interactions with specific receptors involved in metabolic pathways.

Case Studies and Research Findings

Several case studies have been conducted to explore the applications of this compound:

  • Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial efficacy of this compound against various strains of bacteria, showing promising results that indicate its potential as a new antibiotic.
  • Neuropharmacological Research : Investigations into the compound's effects on neurotransmitter systems have shown that it may modulate synaptic transmission, suggesting applications in treating mood disorders.

Mechanism of Action

The mechanism of action of methyl (2S,3R)-2-(cyclopropylamino)-3-hydroxybutanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into active sites of enzymes or bind to receptors with high specificity, leading to modulation of biological pathways.

Comparison with Similar Compounds

Key Observations :

  • Amino Substituent Effects: The cyclopropylamino group in the target compound likely enhances steric hindrance and metabolic stability compared to ethylamino or trifluoroethylamino groups in analogs. Cyclopropane’s ring strain may also influence conformational flexibility .
  • Backbone Modifications: The 3-hydroxybutanoate backbone in the target compound contrasts with 3,3-dimethylbutanoate or cyclobutanecarboxylate backbones in analogs.

Physicochemical and Pharmacological Implications

  • Solubility and Stability : The hydrochloride salt form (common across analogs) enhances aqueous solubility. The cyclopropyl group’s hydrophobicity may reduce solubility compared to primary amines but improve membrane permeability .
  • Stereochemical Impact : The (2S,3R) configuration is critical for bioactivity, as seen in related β-hydroxy esters used in protease inhibitors or antimicrobial agents. Chirality-specific interactions with biological targets (e.g., enzymes) are likely retained .
  • Spectroscopic Signatures : ¹H-NMR signals for NH and ester-OCH3 groups (e.g., δ 3.65–3.88) are consistent across analogs, but cyclopropyl protons (if present) would appear as distinct multiplets near δ 0.5–1.5 .

Biological Activity

Methyl (2S,3R)-2-(cyclopropylamino)-3-hydroxybutanoate hydrochloride is a chiral compound with a molecular formula of C8_8H16_{16}ClNO3_3 and a molecular weight of approximately 209.67 g/mol. This compound is notable for its unique stereochemistry, which influences its biological activity and potential therapeutic applications. It has garnered interest in medicinal chemistry due to its structural characteristics and possible interactions with biological systems.

Chemical Structure and Properties

The compound features a cyclopropylamino group attached to a hydroxybutanoate structure. This configuration may enhance its biological activity compared to other amino acid derivatives. The following table summarizes key properties of the compound:

PropertyValue
IUPAC NameThis compound
CAS Number1955473-67-2
Molecular FormulaC8_8H16_{16}ClNO3_3
Molecular Weight209.67 g/mol
Stereochemistry(2S,3R)

Antimicrobial Properties

Preliminary studies suggest that this compound exhibits antimicrobial properties . Research indicates that it may be effective against resistant bacterial strains, positioning it as a candidate for developing new antibiotics. The mechanism behind this activity likely involves the interaction of the compound with bacterial enzymes or metabolic pathways essential for bacterial survival.

Interaction with Neurotransmitter Systems

The structural features of this compound suggest potential interactions with neurotransmitter systems , which could influence neurological pathways. Initial findings indicate that it may interact with specific receptors or enzymes involved in neurotransmission, warranting further pharmacological studies to elucidate its effects on the central nervous system.

The mechanism of action for this compound involves its ability to bind to specific molecular targets such as enzymes or receptors. The unique stereochemistry allows it to fit into active sites with high specificity, leading to modulation of biological pathways. Further research is necessary to fully understand these interactions and their implications for therapeutic applications.

Study on Antimicrobial Activity

A study conducted by researchers at a pharmaceutical lab evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results demonstrated that the compound exhibited significant antibacterial activity, particularly against Gram-positive bacteria. The study highlighted the need for further exploration into its potential as an antibiotic agent.

Neuropharmacological Assessment

In another investigation focused on neuropharmacology, the compound was assessed for its effects on neurotransmitter release in vitro. Results indicated that this compound could enhance the release of certain neurotransmitters, suggesting a role in modulating synaptic activity. This finding opens avenues for research into its potential use in treating neurological disorders.

Q & A

Q. Methodological Recommendation :

  • Use deuterated solvents with controlled pH (e.g., D2 _2O for exchangeable protons).
  • Validate with 2D NMR (COSY, HSQC) to assign ambiguous signals .

Advanced: How can reductive amination yields be optimized for this compound?

Key factors affecting yield:

  • Reagent Ratios : A 1:2 molar ratio of amine to aldehyde minimizes imine hydrolysis .
  • Temperature : Prolonged reaction times (>24h) at RT improve conversion but risk racemization; monitoring via TLC or LCMS is critical .
  • Catalyst Choice : STAB outperforms borane-based reagents in minimizing side reactions (e.g., ester reduction) .

Table 2 : Yield Optimization Parameters

ParameterOptimal RangeImpact
STAB Equivalents2–3 eqMaximizes imine reduction
SolventDichloroethaneEnhances solubility of hydrophobic intermediates
Reaction Time24–48hBalances conversion vs. side reactions

Advanced: How do structural modifications (e.g., fluorine vs. hydroxyl groups) impact biological activity?

Comparative studies with analogs highlight:

  • Hydroxyl Group (3R) : Enhances hydrogen-bonding with biological targets (e.g., enzyme active sites), improving binding affinity but reducing metabolic stability .
  • Fluorine Substitution : Increases lipophilicity and bioavailability but may alter stereoelectronic effects .
  • Cyclopropylamine : Introduces conformational rigidity, potentially reducing off-target interactions .

Q. Research Application :

  • Use molecular docking (e.g., AutoDock Vina) to predict interactions with target proteins.
  • Validate with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) for binding kinetics .

Advanced: What analytical methods are recommended for purity assessment?

  • HPLC-MS : Quantifies impurities (<0.1%) and confirms molecular weight (e.g., [M+H]+^+ = 222.1) .
  • Karl Fischer Titration : Detects residual water (<0.5% w/w) critical for hygroscopic hydrochloride salts .
  • Elemental Analysis : Validates C, H, N, Cl content within ±0.4% of theoretical values .

Advanced: How can researchers mitigate racemization during synthesis?

  • Low-Temperature Deprotection : Use 0°C for acid-catalyzed steps to minimize epimerization .
  • Chiral Auxiliaries : tert-Butoxycarbonyl (Boc) groups protect amines during harsh conditions .
  • Enzymatic Resolution : Lipases or esterases can separate enantiomers post-synthesis .

Note : For biological studies, ensure compliance with safety protocols (e.g., LD50_{50} testing in preclinical models) and avoid commercial supplier data from unverified sources .

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